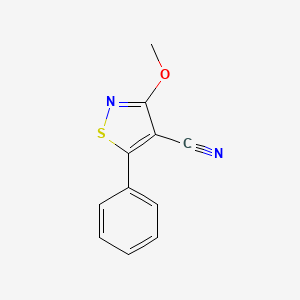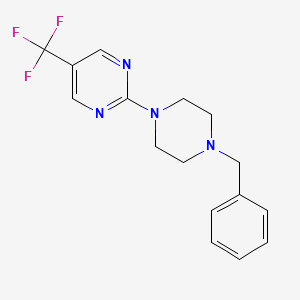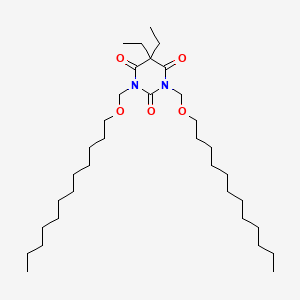
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is a compound that features a cyclohexanol core substituted with a phenyl group and an aminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol typically involves the reaction of 2-aminopyridine with a suitable cyclohexanone derivative under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which facilitates the formation of the desired product under mild conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aminopyridine moiety.
Applications De Recherche Scientifique
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol has several scientific research applications:
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds share the aminopyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal applications.
Uniqueness: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H20N2O/c18-16-15(7-4-12-19-16)17(20)10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H2,18,19) |
Clé InChI |
QFCJKBINCFNRCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)(C3=C(N=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)










